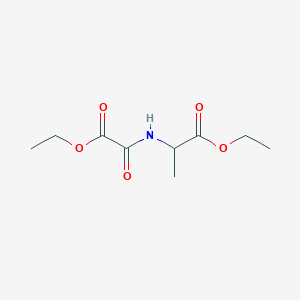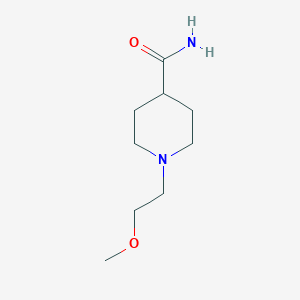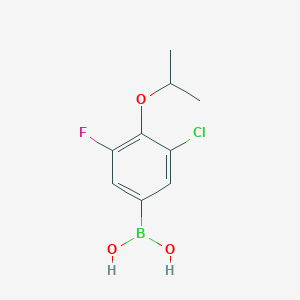
Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate, also known as Vitamin B6 Impurity 13, is a chemical compound with the molecular formula C9H15NO5 . It is also referred to as Alanine, N- (2-ethoxy-2-oxoacetyl)-, ethyl ester .
Molecular Structure Analysis
The molecular weight of this compound is 217.22 . For a detailed molecular structure, you may refer to databases like ChemSpider .Physical And Chemical Properties Analysis
This compound has a boiling point of 181-182 °C (at a pressure of 20 Torr) and a predicted density of 1.141±0.06 g/cm3 . The predicted pKa value is 11.03±0.46 .Applications De Recherche Scientifique
Chemo-Enzymatic Synthesis
Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate has been utilized in the chemo-enzymatic synthesis of chiral epoxides, demonstrating its potential as a precursor for high-value chemical compounds. For instance, a study outlined a sustainable synthetic pathway starting from levoglucosenone, a biobased chiral compound, to synthesize ethyl and methyl (S)-3-(oxiran-2-yl)propanoates with significant overall yield. This process exemplifies the compound's application in creating enantiopure lactones, showcasing its importance in green chemistry and sustainable material production (Peru et al., 2016).
Pressurized Liquid Extraction
Another study explored the use of ethyl lactate, a related ester, in the pressurized liquid extraction of bioactive compounds from green tea leaves. Although this research primarily focuses on ethyl lactate, it highlights the broader applicability of ethyl esters in extracting valuable compounds from natural sources. The findings suggest that ethyl esters, including this compound, could be useful in food and pharmaceutical applications, particularly in processes aiming to maximize the extraction of bioactive substances while minimizing unwanted components (Bermejo et al., 2015).
Insect Growth Regulator Synthesis
Research has also been conducted on the synthesis and application of novel ethyl esters as insect growth regulators. A specific study synthesized Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate and tested its effectiveness against the wax moth Galleria mellonella. This compound exhibited promising results as a potential insect growth regulator, with comparative efficacy to commercial products. Such applications highlight the role of ethyl esters in developing environmentally friendly pest management solutions (Devi & Awasthi, 2022).
Material Science Applications
In material science, this compound's derivatives have been studied for their interactions and crystal packing, providing insights into molecular design and engineering. For example, research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed unique molecular interactions, emphasizing the compound's potential in designing new materials with specific properties (Zhang et al., 2011).
Propriétés
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8(12)6(3)10-7(11)9(13)15-5-2/h6H,4-5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQQDEUSGHGJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-bromo-2-methyl-5-[(4-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2819399.png)

![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2819402.png)

![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2819405.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2819407.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2819410.png)
![6-[5-(3-Chlorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2819411.png)
